molecular formula C18H36O B8254229 (S)-2-Hexadecyloxirane

(S)-2-Hexadecyloxirane

Cat. No.: B8254229
M. Wt: 268.5 g/mol
InChI Key: QBJWYMFTMJFGOL-SFHVURJKSA-N
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Description

(S)-2-Hexadecyloxirane, also known as 1,2-epoxyoctadecane or 2-hexadecyloxirane (CAS: 7390-81-0), is an epoxide derivative with the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol . Its structure consists of a 16-carbon alkyl chain (hexadecyl) attached to an oxirane (epoxide) ring. The compound is chiral, with the (S)-enantiomer being the biologically relevant form in many natural contexts.

Properties

IUPAC Name

(2S)-2-hexadecyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJWYMFTMJFGOL-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural Comparison of Epoxide and Fatty Acid Derivatives
Compound CAS Number Molecular Formula Key Functional Groups Biological Role
(S)-2-Hexadecyloxirane 7390-81-0 C₁₈H₃₆O Epoxide, long alkyl chain Antidiabetic agent, spoilage marker
9-Hexadecenoic Acid 2091-29-4 C₁₆H₃₀O₂ Unsaturated carboxylic acid Lipid metabolism, membrane synthesis
Hexadecanoic Acid 57-10-3 C₁₆H₃₂O₂ Saturated carboxylic acid Energy storage, soap production
Phytol 150-86-7 C₂₀H₄₀O Diterpene alcohol Antioxidant, chlorophyll precursor

Key Observations :

  • Epoxide vs. Carboxylic Acids: Unlike 9-hexadecenoic or hexadecanoic acid, this compound lacks a carboxylic acid group, reducing its polarity and altering its metabolic pathways .
  • Chain Length and Function: The C₁₈ chain in this compound enhances lipid solubility, facilitating membrane interaction, whereas shorter chains (e.g., C₁₆ in hexadecanoic acid) prioritize energy storage .

Key Findings :

  • Antidiabetic Mechanism: this compound inhibits α-glucosidase competitively, whereas its α-amylase inhibition is non-competitive, suggesting distinct binding modes compared to acarbose (a standard drug) .
  • Spoilage Marker: Unlike hexadecanoic acid, which correlates with both VBN and pH in fishmeal, this compound is specifically linked to VBN, highlighting its role in ammonia-related degradation .

Insights :

  • This compound poses moderate irritant risks but lacks the neurotoxic effects of 2-hexanone .
  • Its natural occurrence in plants may support safer therapeutic applications compared to synthetic analogues.

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